molecular formula C12H20ClNOS B1491292 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide CAS No. 2097984-42-2

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide

Cat. No.: B1491292
CAS No.: 2097984-42-2
M. Wt: 261.81 g/mol
InChI Key: JNLCQGSXLWGHTI-UHFFFAOYSA-N
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Description

“2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide” is a chemical compound with the molecular formula C12H20ClNOS . The molecule consists of a butanamide backbone with a chlorine atom attached to one of the carbon atoms. It also has a cyclopropyl group and a tetrahydro-2H-thiopyran group attached as substituents .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCC(C(=O)N(C1CC1)C2CSCCC2)Cl . This indicates that the molecule has a butanamide core (CCC(C(=O)N) with a chlorine atom (Cl) attached to the terminal carbon. The amide nitrogen is bonded to a cyclopropyl group (C1CC1) and a tetrahydro-2H-thiopyran group (C2CSCCC2) .

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

A series of novel butanamides, including compounds with structural similarities to the query compound, were investigated as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors. These inhibitors are valuable for their potential to regulate blood glucose levels, particularly in the treatment of Type 2 diabetes mellitus. One compound notably reduced blood glucose excursion in an oral glucose tolerance test (Nitta et al., 2012).

α-Amylase Inhibitors

Butanamide derivatives have been synthesized and evaluated for α-amylase inhibitory activity. These compounds showed significant activity, comparable to standard treatments, suggesting potential applications in managing diabetes by controlling blood sugar levels through the inhibition of carbohydrate-digesting enzymes (Mathew et al., 2015).

CCR2 Antagonists

Compounds including alicyclic groups attached at the carbon backbone, similar to the query compound, have been discovered as novel CCR2 receptor antagonists. These antagonists show promise for their high binding affinity and selectivity toward chemokine receptors, which are important targets for treating inflammatory diseases (Butora et al., 2006).

Urease Inhibitors

Novel indole-based scaffolds with N-(substituted-phenyl)butanamides have been synthesized and found to be potent inhibitors of the urease enzyme. These compounds could serve as valuable therapeutic agents in the development of treatments for diseases caused by urease-producing pathogens (Nazir et al., 2018).

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(thian-4-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNOS/c1-2-11(13)12(15)14(9-3-4-9)10-5-7-16-8-6-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLCQGSXLWGHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C1CC1)C2CCSCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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